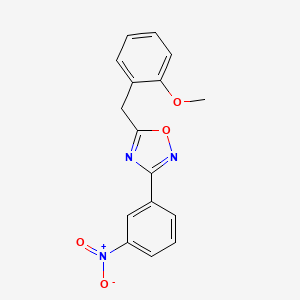![molecular formula C14H24N2OS B5788171 N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5788171.png)
N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CCT251545 and belongs to the class of carbonic anhydrase inhibitors.
作用機序
The mechanism of action of N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in maintaining the pH balance of cancer cells, and its overexpression is associated with tumor growth and metastasis. Inhibition of CA IX by this compound leads to a decrease in extracellular pH, which in turn inhibits cancer cell proliferation and promotes apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on cancer cell growth and survival. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
実験室実験の利点と制限
The advantages of using N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide in lab experiments include its high potency and selectivity for CA IX. This compound has been optimized to yield high purity and yield, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in clinical trials.
将来の方向性
There are several future directions for the study of N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide. One potential area of research is the development of novel derivatives of this compound with increased potency and selectivity for CA IX. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by targeting carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. The mechanism of action of this compound involves the inhibition of CA IX, which leads to a decrease in extracellular pH, inhibiting cancer cell proliferation and promoting apoptosis. While there are limitations to the use of this compound in clinical trials, further studies are needed to evaluate its safety and efficacy.
合成法
The synthesis of N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide involves the reaction between cyclohexylamine and carbon disulfide to form cyclohexylaminothiocarbamoyl sulfenyl chloride. This intermediate is then reacted with cyclohexylamine and sodium hydroxide to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield.
科学的研究の応用
N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide has been studied extensively for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by targeting carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. Inhibition of CA IX leads to a decrease in extracellular pH, which in turn inhibits cancer cell proliferation and promotes apoptosis.
特性
IUPAC Name |
N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSITWUKYQFBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate](/img/structure/B5788095.png)
![N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788100.png)
![methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B5788107.png)
![N-(2-furylmethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5788111.png)
![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788119.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5788122.png)
![4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5788130.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5788147.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5788159.png)
![2-[(2-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5788173.png)
![methyl 4-[(1-naphthylacetyl)amino]benzoate](/img/structure/B5788177.png)

![methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5788184.png)
